Chitin

Description

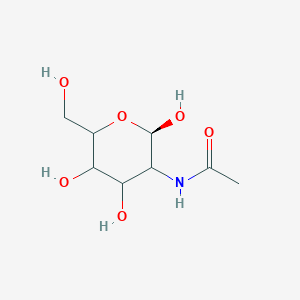

Structure

2D Structure

3D Structure

Properties

CAS No. |

1398-61-4 |

|---|---|

Molecular Formula |

C24H41N3O16 |

Molecular Weight |

627.6 g/mol |

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C24H41N3O16/c1-7(31)25-13-18(36)20(11(5-29)39-22(13)38)42-24-15(27-9(3)33)19(37)21(12(6-30)41-24)43-23-14(26-8(2)32)17(35)16(34)10(4-28)40-23/h10-24,28-30,34-38H,4-6H2,1-3H3,(H,25,31)(H,26,32)(H,27,33)/t10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+,24+/m1/s1 |

InChI Key |

WZZVUHWLNMNWLW-VFCSDQTKSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)O)NC(=O)C)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)NC(=O)C)O |

physical_description |

Solid |

Synonyms |

Poly-(1-4)-β-N-acetyl-D-glucosamine; C 7170; N-Acetylchitan; Chitin Tc-L; ChitoRem SC 20; ChitoRem SC 80; Clandosan; Kimica Chitin F; Kimitsu Chitin; North Chitin CG 2; Regitex FA; SEC 1; α-Chitin; β-Chitin; γ-Chitin; |

Origin of Product |

United States |

Chitin Occurrence and Bioprospecting

Biological Sources and Distribution

Chitin is widely distributed across various biological kingdoms, serving primarily as a structural component. researchgate.netglycopedia.eu Its presence is noted in over 90% of all animal species and insects. glycopedia.eu

Crustacean Exoskeletons

Crustacean exoskeletons represent the primary industrial source of this compound. ijpsjournal.comnih.gov These shells are complex hierarchical structures composed of α-chitin nanofibers, proteins, and minerals, predominantly calcium carbonate. ijpsjournal.comglycopedia.eufrontiersin.orgscirp.orgnih.gov The this compound content in crustacean exoskeletons can vary significantly depending on the species and source, typically ranging from 8% to 40% on a dry weight basis. ijpsjournal.comscirp.orgvigyanvarta.innih.gov For instance, shrimp shell waste, a major byproduct of the seafood industry, contains approximately 15% to 20% this compound, while crab shells can yield about 56%. scirp.org Lobster (Nephro) has been reported to contain up to 69.8% this compound. researchgate.net

Table 1: this compound Content in Select Crustacean Sources (Dry Weight Basis)

| Crustacean Source | This compound Content (%) | Reference |

| Shrimp shell waste | 15 - 20 | scirp.org |

| Crab shell | 13.5 - 56 | scirp.orgvigyanvarta.in |

| Lobster (Nephro) | 69.8 | researchgate.net |

| Prawn | 33 | vigyanvarta.in |

| Krill | 41 | vigyanvarta.in |

| Crawfish | 29.8 | vigyanvarta.in |

Fungal Cell Walls

This compound is an essential structural component of fungal cell walls, providing mechanical strength and rigidity. researchgate.netoup.comnih.govfrontiersin.orgresearchgate.net The this compound content in fungal cell walls varies depending on the morphological phase of the fungus. In yeast cell walls, this compound typically constitutes 1% to 2% of the dry weight, whereas in filamentous fungi (molds), it can range from 10% to 20% of the dry cell wall mass, and in some cases, up to 30%. nih.govfrontiersin.orgresearchgate.netd-nb.infoajol.info For example, the this compound content in Candida albicans hyphae walls is three times higher than in its yeast form. frontiersin.org Aspergillus niger has been reported to contain 42% this compound. researchgate.net Fungal this compound is often covalently bound to other polysaccharides like β-(1,3)-glucan, forming a complex network that confers stiffness to the cell wall. oup.comnih.govfrontiersin.org

Table 2: this compound Content in Select Fungal Sources (Dry Weight Basis)

| Fungal Source | This compound Content (%) | Reference |

| Yeast cell wall | 1 - 2 | frontiersin.orgresearchgate.netd-nb.info |

| Filamentous fungi | 10 - 20 (up to 30) | frontiersin.orgresearchgate.netd-nb.info |

| Aspergillus niger | 42 | researchgate.net |

Insect Cuticles

Insects possess a chitinous exoskeleton, or cuticle, which serves as a scaffold material, providing support and protection to the epidermis, trachea, and peritrophic matrices lining the gut epithelium. researchgate.netbiologists.comnih.govresearchgate.net The insect cuticle is primarily composed of this compound embedded in a complex matrix of proteins. researchgate.netebi.ac.uk this compound content in insect exoskeletons generally ranges from 10% to 15%, but certain species can exhibit significantly higher percentages, sometimes exceeding 40%. frontiersin.orgbiologists.com For instance, Bombyx mori (silkworm) has been reported with 96.75% this compound, and Allomyrina dichotoma (rhinoceros beetle) with 83.37%. researchgate.net The physical properties of the insect cuticle, such as rigidity or flexibility, are influenced by the identity and nature of these associated proteins and the degree of this compound sclerotization. glycopedia.euresearchgate.net

Table 3: this compound Content in Select Insect Sources (Dry Weight Basis)

| Insect Source | This compound Content (%) | Reference |

| General insect cuticle | 10 - 15 | frontiersin.org |

| B. eri | 45 | frontiersin.org |

| Coridius nepalensis | 44 | frontiersin.org |

| P. cicadae | 36.6 | frontiersin.org |

| Bombyx mori | 96.75 | researchgate.net |

| Allomyrina dichotoma | 83.37 | researchgate.net |

Other Microorganisms and Lower Eukaryotes

Beyond crustaceans, fungi, and insects, this compound is also found in a diverse array of other organisms. It constitutes a primary component of the radulae, cephalopod beaks, and gladii of mollusks, as well as in some nematodes and diatoms. wikipedia.orgresearchgate.netglycopedia.eumdpi.com this compound has been identified in the eggshells and gut linings of nematodes. researchgate.netmdpi.com In certain diatoms, such as Thalassiosira pseudonana and Cyclotella, this compound forms long fibers that extrude through their silica (B1680970) cell walls, playing a central role in their biology. wikipedia.orgd-nb.infonih.gov Sporadic occurrences of this compound have also been reported in the cell walls of a few chlorophyta (green microalgae), the cyst walls or loricae of ciliophora (ciliated protozoans), the theca of choanoflagellida (flagellated protozoans), and the test or cyst walls of amoebozoa (amoeboid protozoans). d-nb.info Furthermore, it is present in the large family of heterokonta protists, including the cell walls of oomycota, and the stalks of chrysophyta. d-nb.info Some fish and lissamphibians are also known to synthesize this compound. wikipedia.orgglycopedia.eu

Bioprospecting for Novel this compound Sources

Bioprospecting, or biodiversity prospecting, involves the exploration of wild plants, animals, and microorganisms to discover commercially valuable genetic and biochemical resources. vigyanvarta.inajol.info The search for novel this compound sources is driven by the desire to find alternatives to traditional crustacean-derived this compound, which often presents challenges related to seasonal availability, consistency, and the presence of allergens. ijpsjournal.comijpsjournal.commdpi.com

Marine bioprospecting, a systematic search of marine organisms, is a significant area of focus due to the vast and underexplored biodiversity of marine ecosystems. vigyanvarta.in Shell waste from various marine arthropods, including clams and oysters, is being investigated for its this compound content. vigyanvarta.in

Detailed research findings indicate a growing interest in fungal and insect sources for this compound. Fungal this compound, for instance, is considered advantageous because it is typically free of common crustacean allergens such as arginine kinase, myosin light chains, and tropomyosin. ijpsjournal.com Additionally, fungi often have fewer mineral impurities associated with their this compound, which can simplify the extraction process. ijpsjournal.com Insects, particularly certain species like Bombyx mori and Allomyrina dichotoma, have demonstrated exceptionally high this compound percentages, surpassing those found in many traditional crustacean sources. frontiersin.orgresearchgate.net The rearing by-products of insects like black soldier flies are also being explored for their valorization potential. frontiersin.org

The bioprospecting process often involves identifying organisms that synthesize the desired substances, with a particular emphasis on microorganisms (e.g., fungi, bacteria, microalgae) due to their rapid development, high bioactive chemical content, and resilience to various stressors. vigyanvarta.in Extremophiles, microorganisms thriving in harsh environments, are also promising sources of novel enzymes, including chitinases, which could play a role in more efficient and environmentally friendly this compound extraction and modification processes. frontiersin.orgfrontiersin.org

Chitin Extraction Methodologies and Advanced Separations

Chemical Extraction Pathways

Chemical extraction is the most prevalent method in industrial and laboratory settings for chitin production. This approach typically involves the use of strong acids and bases to selectively remove proteins and minerals from the raw material. biomedgrid.commdpi.com

Deproteinization is the process of eliminating the protein content from the raw chitinous material. This step is crucial, especially for biomedical applications, as residual proteins can trigger allergic reactions in humans. Chemical deproteinization is commonly achieved using alkaline solutions, which disrupt the chemical bonds between this compound and proteins, rendering the proteins water-soluble for removal. nih.govmdpi.com

Common Reagents : Sodium hydroxide (B78521) (NaOH) is the most frequently used and preferred reagent due to its cost-effectiveness. Other alkaline chemicals tested include potassium hydroxide (KOH), sodium carbonate (Na₂CO₃), sodium bicarbonate (NaHCO₃), calcium hydroxide (Ca(OH)₂), sodium sulfite (B76179) (Na₂SO₃), sodium bisulfite (NaHSO₃), calcium bisulfite (CaHSO₃), trisodium (B8492382) phosphate (B84403) (Na₃PO₄), and sodium sulfide (B99878) (Na₂S). nih.gov

Reaction Conditions : Conditions vary widely, with NaOH concentrations typically ranging from 0.125 M to 5.0 M. Temperatures can range from room temperature up to 160 °C, and treatment durations can span from a few minutes to several days. High NaOH concentrations and elevated temperatures can lead to partial deacetylation and depolymerization of this compound, affecting its molecular weight. nih.govugm.ac.idmdpi.com

Table 1: Representative Chemical Deproteinization Conditions

| Reagent | Concentration (M) | Temperature (°C) | Time (hours) | Source Material | Reference |

| Sodium Hydroxide | 1 | 70 | 24 | Shrimp shells | nih.gov |

| Sodium Hydroxide | 2 | 90 | 0.25 - 0.5 | Crustacean shells | ugm.ac.id |

| Sodium Hydroxide | 1 | 100 | 8 | Crustacean shells | revistia.com |

| Sodium Hydroxide | 1 | 80 | 1 | Black Soldier Fly | bme.hu |

Demineralization involves the removal of inorganic components, primarily calcium carbonate (CaCO₃) and calcium phosphate, from the raw material. This process is essential as minerals constitute a significant portion of crustacean shells. nih.govbiomedgrid.comglycopedia.eu

Common Reagents : Dilute hydrochloric acid (HCl) is the most commonly used acid due to its high efficiency in mineral removal. It facilitates the decomposition of calcium carbonate into water-soluble calcium salts and carbon dioxide. Other inorganic acids like nitric acid (HNO₃) and sulfuric acid (H₂SO₄), as well as strong organic acids such as formic acid (HCOOH) and acetic acid (CH₃COOH), have also been employed. nih.govbiomedgrid.comglycopedia.eunih.gov

Reaction Conditions : Demineralization is typically carried out using dilute hydrochloric acid at various concentrations (e.g., up to 10% w/v or 1 M HCl) at room temperature, with incubation times ranging from 15 minutes to 48 hours. While high temperatures can accelerate the reaction, prolonged demineralization times or drastic conditions can lead to polymer degradation, affecting the molecular weight and degree of acetylation of this compound. nih.govugm.ac.id Mild acids like ethylenediaminetetraacetic acid (EDTA) have also been explored to minimize degradation. nih.gov

Table 2: Representative Chemical Demineralization Conditions

| Reagent | Concentration (M) | Temperature (°C) | Time (hours) | Source Material | Reference |

| Hydrochloric Acid | 0.25 | Room Temp | 0.25 | Shrimp shells | nih.gov |

| Hydrochloric Acid | 1 | Room Temp | 1 | Crustacean shells | revistia.com |

| Hydrochloric Acid | 2 | Ambient | 0.25 - 0.5 | Crustacean shells | ugm.ac.id |

| Hydrochloric Acid | 3% | 25 | 0.5 | Crustacean shells | revistia.com |

| Formic Acid | 90% | Room Temp | - | - | nih.gov |

| Acetic Acid | - | - | - | - | nih.gov |

After deproteinization and demineralization, residual pigments, primarily carotenoids like astaxanthin, may remain, giving the this compound an undesirable color. Decolorization (or bleaching) is an optional but often necessary step to obtain a colorless, pure this compound product, especially for applications where appearance is critical. nih.govsrce.hrugm.ac.idnih.gov

Common Reagents : Decolorization is typically achieved using oxidizing agents or organic solvents. Sodium hypochlorite (B82951) (NaClO) is a common bleaching agent. Other reagents include hydrogen peroxide (H₂O₂), potassium permanganate (B83412) (KMnO₄), and oxalic acid. Organic solvents such as acetone, ethanol, or mixtures like acetone/ethanol and methanol-chloroform have also been used, particularly for removing lipid-soluble pigments. biomedgrid.comugm.ac.idbme.hunih.gov

Process : The decolorization process usually involves treating the this compound with the chosen reagent, followed by washing to remove impurities and residual chemicals. ugm.ac.idbme.hu

Table 3: Representative Decolorization Reagents and Conditions

| Reagent | Conditions | Reference |

| Acetone/Ethanol mixture | 1:1 ratio, 1 hour | ugm.ac.id |

| Sodium Hypochlorite | - | biomedgrid.comnih.gov |

| Hydrogen Peroxide | - | biomedgrid.combme.hunih.gov |

| Potassium Permanganate | - | biomedgrid.comnih.gov |

| Oxalic Acid | - | nih.gov |

| Acetone | Boiling | revistia.com |

Biological and Biotechnological Extraction Approaches

Biological methods offer a more environmentally friendly alternative to chemical extraction, often operating under milder conditions and producing less hazardous waste. These methods primarily utilize enzymes or microorganisms to break down proteins and minerals. srce.hrmdpi.comfrontiersin.orggavinpublishers.com

Enzymatic hydrolysis involves the use of proteolytic enzymes (proteases) to digest proteins associated with this compound. This approach minimizes the deacetylation and depolymerization of this compound, preserving its molecular structure. nih.govmdpi.com

Enzymes Used : Proteases are derived from various sources, including plants, animals (e.g., fish entrails), and microbes. Commonly used proteases include alcalase, pepsin, papain, pancreatin, devolvase, and trypsin. nih.govmdpi.comnih.gov

Process Conditions : Enzymatic deproteinization typically occurs under mild conditions, often at temperatures between 25 °C and 59 °C, with reaction times ranging from 2 to 24 hours. The optimal pH for some proteases, such as chymotrypsin (B1334515) and papain, is around 8.0-8.7. This method can achieve high deproteinization efficiencies, with reported degrees of deproteinization up to 91%. mdpi.comfrontiersin.orggoogle.com

Research Findings : Studies have shown that enzymatic methods can effectively remove proteins, resulting in low residual protein content. For instance, crude enzyme extracts from Portunus segnis have achieved deproteinization degrees of 85% for blue crab and 91% for shrimp. frontiersin.org

Table 4: Examples of Enzymatic Deproteinization

| Enzyme/Source | Substrate | Deproteinization Efficiency (%) | Reference |

| Portunus segnis crude extract | Blue crab shells | 85 | frontiersin.org |

| Portunus segnis crude extract | Shrimp shells | 91 | frontiersin.org |

| Protease from Pseudomonas aeruginosa K-187 | Shrimp and crab shell wastes | - | srce.hr |

| Alcalase | Crustacean shells | - | srce.hr |

| Pepsin | Crustacean shells | - | nih.gov |

| Papain | Crustacean shells | - | nih.gov |

Microbial fermentation is a biotechnological approach that utilizes microorganisms to simultaneously deproteinize and demineralize chitinous biomass. This method is considered eco-friendly, cost-effective, and can produce high-quality this compound. srce.hrmdpi.comgavinpublishers.comresearchgate.net

Microorganisms Used : Lactic acid bacteria (LAB) are widely employed due to their ability to produce organic acids (e.g., lactic acid) that facilitate demineralization and proteolytic enzymes that aid in deproteinization. Common LAB species include Lactobacillus spp. (L. plantarum, L. paracasei, L. helveticus, L. lactis, L. pentosus) and Pediococcus sp. Other microbial species, including proteolytic bacteria (e.g., Pseudomonas sp., Bacillus sp.) and fungi (e.g., Aspergillus sp., Saccharomyces cerevisiae), have also been successfully implemented. srce.hrmdpi.comnih.govresearchgate.netscielo.brresearchgate.net

Process : In lactic acid fermentation, bacteria convert an added carbon source into lactic acid, which reacts with calcium carbonate to form soluble calcium lactate, thus demineralizing the shell. Simultaneously, some bacteria or inherent proteases in the biowaste contribute to protein digestion. This process can lead to a significant reduction in both protein and mineral content. srce.hrmdpi.comresearchgate.net

Research Findings : Microbial fermentation has demonstrated superior effectiveness in this compound recovery compared to chemical methods, preventing this compound degradation under harsh chemical conditions. Co-fermentation strategies, combining acid-producing and protease-producing cultures, can enhance the purity of the extracted this compound. For example, a new strategy involving simultaneous enzymatic hydrolysis and fermentation with Bacillus coagulans LA204 and proteinase K achieved deproteinization and demineralization efficiencies of 93% and 91%, respectively, with a this compound recovery of 94% after 48 hours. frontiersin.org While biological processes generally require longer reaction times compared to chemical methods, they offer advantages in terms of environmental impact and the quality of the final product. biomedgrid.comgoogle.com

Table 5: Examples of Microbial Fermentation for this compound Extraction

| Microorganism(s) | Process | Deproteinization Efficiency (%) | Demineralization Efficiency (%) | Reference |

| Lactobacillus spp. | Lactic acid fermentation | - | - | srce.hrresearchgate.net |

| Lactobacillus lactis | Single-stage deproteinization & demineralization | - | - | scielo.br |

| Bacillus coagulans LA204 + Proteinase K | Simultaneous hydrolysis & fermentation | 93 | 91 | frontiersin.org |

| Aspergillus sp. | - | - | - | nih.gov |

| Pseudomonas sp. | - | - | - | nih.gov |

| Saccharomyces cerevisiae | Deacetylation (after deproteinization/demineralization) | - | - | scielo.br |

Optimization of Extraction Yields and Purity

Optimizing this compound extraction yields and purity is crucial for its diverse applications, requiring careful control over various parameters in both chemical and enzymatic methodologies. The efficiency of demineralization and deproteinization steps, the choice of solvent, and reaction conditions significantly influence the quality and quantity of the extracted this compound. Factors such as reagent concentration, temperature, reaction time, and the specific source material all play a critical role in achieving high-purity this compound with optimal yield. researchgate.netnih.govmdpi.com

Chemical Extraction Optimization

Chemical extraction, typically involving demineralization with acids and deproteinization with alkalis, is the most widely used industrial method due to its effectiveness, speed, and cost-efficiency. mdpi.comresearchgate.netresearchgate.net However, harsh conditions can lead to this compound degradation, affecting its molecular weight and degree of deacetylation. mdpi.comnih.govnih.gov

Demineralization Parameters: The demineralization step primarily removes calcium carbonate (CaCO₃) and other minerals. Hydrochloric acid (HCl) is commonly employed. Research indicates that factors like acid concentration, reaction time, and temperature are pivotal. For instance, a study optimizing this compound extraction from shrimp shells found that a demineralization time of 1 hour with 500 mL of HCl (concentration not specified, but implied to be effective) resulted in a low mineral content of 0.95%. icm.edu.pl Prolonged demineralization times, even beyond 2 hours, may only slightly reduce ash content but can induce polymer degradation. nih.govchula.ac.th

Another study explored the use of acetic acid in combination with a deep eutectic solvent (DES). An acetic acid concentration of 7.5 wt% at 120 °C yielded this compound with a purity of 96.1% and an optimized yield of 21.4%. Increasing the acetic acid concentration to 7.5 wt% significantly reduced ash and protein content compared to lower concentrations, with minimal further changes at 10.0 wt%. rsc.org

Deproteinization Parameters: Deproteinization, typically carried out using sodium hydroxide (NaOH), aims to remove proteins. Key parameters include alkali concentration, temperature, and reaction time. Higher concentrations of NaOH generally lead to more efficient protein removal. chula.ac.thmdpi.com

A Box-Behnken Design study on shrimp head this compound evaluated the effect of NaOH concentration (0.5 M, 3 M, 6 M), temperature (30 °C, 75 °C, 100 °C), and reaction time (1 h, 4 h, 8 h). The optimal conditions for obtaining this compound with desirable properties were identified as 2.6 M NaOH at 70 °C for 1 hour. researchgate.netacademicjournals.orgacademicjournals.org

A study on black soldier fly pupal exuviae found that treatment with 1.25 M NaOH at 90 °C for 4 hours achieved the highest deproteinization efficiency, removing 96% of proteins. Temperature and NaOH concentration were identified as significant parameters. d-nb.info

The following table summarizes some key findings on the optimization of chemical extraction parameters:

| Parameter (Method) | Conditions | Key Outcome | Yield (%) | Purity (%) | Source |

| Acetic Acid (Demineralization) | 7.5 wt% acetic acid, 120 °C | Reduced ash & protein, high purity | 21.4 | 96.1 | rsc.org |

| HCl (Demineralization) | 500 mL HCl, 1 hour | Lowest mineral content (0.95%) | N/A | High | icm.edu.pl |

| NaOH (Deproteinization) | 2.6 M NaOH, 70 °C, 1 hour | Optimal for this compound properties | Low yield reported at high temp/conc | N/A | researchgate.netacademicjournals.orgacademicjournals.org |

| NaOH (Deproteinization) | 1.25 M NaOH, 90 °C, 4 hours | 96% protein removal | 14 (from initial biomass) | 85 (this compound content) | d-nb.info |

| NaOH (Deproteinization) | 4% NaOH, room temperature, 21 hours | Low protein content | 20-27 | 97-98 (ash 1-2%, protein 1-2.5%) | chula.ac.th |

Deep Eutectic Solvents (DES): Deep Eutectic Solvents (DES) are emerging as greener alternatives to conventional harsh chemicals. Their effectiveness is highly dependent on their composition and reaction conditions. A temperature-responsive switchable DES system (TRSDES-H₂O) consisting of lidocaine, oleic acid, acetic acid, and water demonstrated excellent this compound extraction performance at room temperature, achieving 98.67% demineralization and 87.35% deproteinization. researchgate.net Another DES system composed of choline (B1196258) chloride and lactic acid (molar ratio 1:3) achieved a this compound purity of 95.14% and a yield of 30.87% at optimal conditions of 140 °C reaction temperature, 1:25 solid-to-liquid ratio, and 3 hours reaction time. acs.org The purity of this compound can also be influenced by the presence of water in the DES system, which aids in acid ionization and facilitates extraction. researchgate.net

The following table presents data on DES-mediated this compound extraction:

| DES Composition | Molar Ratio | Temperature (°C) | Time (h) | Solid-to-Liquid Ratio | Demineralization (%) | Deproteinization (%) | Yield (%) | Purity (%) | Source |

| Choline Chloride-Glycerol-Citric Acid | 1:2:0.05 (5% w/v citric acid) | N/A | N/A | N/A | N/A | N/A | N/A | 99.22 | researchgate.net |

| Choline Chloride-Lactic Acid | 1:3 | 140 | 3 | 1:25 | N/A | N/A | 30.87 | 95.14 | acs.org |

| Lidocaine-Oleic Acid-Acetic Acid-Water (TRSDES-H₂O) | N/A | Room Temperature | N/A | N/A | 98.67 | 87.35 | N/A | N/A | researchgate.net |

Enzymatic Extraction Optimization

Enzymatic methods offer a more environmentally friendly approach to this compound extraction, primarily targeting protein removal. The effectiveness of enzymatic deproteinization depends on factors such as pH, temperature, enzyme concentration, and reaction time. mdpi.com

For instance, optimization studies using commercial proteases like papain for deproteinizing Northern shrimp shells identified optimal conditions for residual protein content of 2.3% at pH 7, 70 °C, 1.5% enzyme concentration, and 2 hours reaction time. Papain was noted for producing higher-purity this compound at lower enzyme concentrations, making it an efficient and economical choice. mdpi.com

The following table illustrates optimized conditions for enzymatic deproteinization:

| Enzyme Type | Source Material | pH | Temperature (°C) | Enzyme Concentration (%) | Reaction Time (h) | Residual Protein (%) | Source |

| Papain-based Commercial Protease | Northern Shrimp Shells | 7 | 70 | 1.5 | 2 | 2.3 | mdpi.com |

Impact of Source Material and Pre-treatment

The composition of the raw material, such as crustacean species or insect species, significantly impacts the success of this compound isolation and its purity. researchgate.netfrontiersin.org Different species have varying proportions of this compound, calcium carbonate, and protein, necessitating adjustments in extraction parameters. mdpi.com

Pre-treatment methods, such as ultrafine grinding, can also enhance both the yield and purity of this compound by improving the efficiency of subsequent chemical treatments and reducing raw material consumption. For example, ultrafine grinding techniques applied to house crickets significantly improved this compound yield and purity while reducing ash, protein, and moisture levels. mdpi.com

Supramolecular Architecture and Structural Diversity of Chitin

Crystalline Allomorphs and Polymorphism

Native chitin is a semi-crystalline biopolymer that exists in several fibrous crystalline states, known as polymorphs or allomorphs. royalsocietypublishing.orgcnrs.fr Three primary allomorphic forms have been identified through X-ray diffraction studies: alpha (α-), beta (β-), and gamma (γ-chitin). royalsocietypublishing.orgresearchgate.netcnrs.fr These polymorphs differ in the arrangement and polarity of their polymer chains, which in turn influences their physical and chemical properties. royalsocietypublishing.orgmdpi.comgmp-chitosan.com The molecular and crystalline order of this compound directly impacts the characteristics and physiological function of the chitinous tissue. royalsocietypublishing.orgresearchgate.net

Alpha-Chitin Structural Analysis

Alpha-chitin (α-chitin) is the most abundant and stable crystalline form of this compound, commonly found in crustacean shells (e.g., prawns, crabs, lobsters), beetle shells, and fungi cell walls. royalsocietypublishing.orgcnrs.frmdpi.commdpi.com Its crystalline lattice structure is orthorhombic, belonging to the space group P2₁2₁2₁. royalsocietypublishing.orgcnrs.frmdpi.com The polymer chains in α-chitin are arranged in an antiparallel fashion, meaning adjacent chains run in opposite directions. royalsocietypublishing.orgcnrs.frmdpi.comgmp-chitosan.comglycopedia.euresearchgate.net This antiparallel arrangement facilitates strong intermolecular hydrogen bonding, with two hydrogen bonds per unit cell, contributing to its high stability and rigidity. royalsocietypublishing.orgcnrs.frmdpi.commdpi.comresearchgate.netpreprints.orgresearchgate.net The extensive hydrogen bonding network makes α-chitin resistant to swelling and dissolution in water and most organic solvents. cnrs.frmdpi.com

Table 1: Alpha-Chitin Unit Cell Parameters

| Parameter | Value (Å) | Space Group | Reference |

| a | 4.74 | P2₁2₁2₁ | royalsocietypublishing.org |

| b | 18.86 | royalsocietypublishing.org | |

| c | 10.32 | royalsocietypublishing.org | |

| a | 4.72 | P2₁2₁2₁ | glycopedia.eu |

| b | 18.78 | glycopedia.eu | |

| c | 10.30 | glycopedia.eu | |

| a | 4.749 | P2₁2₁2₁ | cnrs.fr |

| b | 18.89 | cnrs.fr | |

| c | 10.33 | cnrs.fr | |

| a | 4.750 | P2₁2₁2₁ | mdpi.compreprints.org |

| b | 1.889 | mdpi.compreprints.org | |

| c | 1.033 | mdpi.compreprints.org |

Note: Some sources provide 'b' values that appear to be in nanometers (e.g., 1.889 nm instead of 18.89 Å), leading to potential discrepancies. The values in the table are converted to Ångströms for consistency where applicable.

Beta-Chitin Structural Analysis

Beta-chitin (β-chitin) is a rarer form of this compound, primarily found in marine diatoms, molluscs (e.g., squid pens), and the peritrophic matrix in insects. royalsocietypublishing.orgcnrs.frmdpi.comgmp-chitosan.com Unlike α-chitin, the polymer chains in β-chitin are arranged in a parallel order. royalsocietypublishing.orgcnrs.frgmp-chitosan.comglycopedia.eu This parallel arrangement leads to a more flexible and chemically "open" structure, where functional groups are oriented to enable enhanced chemical activity. royalsocietypublishing.org β-chitin crystallizes in the monoclinic space group P2₁. royalsocietypublishing.orgcnrs.fr It typically forms a crystalline hydrate (B1144303) and is less stable than α-chitin. cnrs.frcapes.gov.br The lack of hydrogen bonds between the chains in the b-c plane explains its relative ease of swelling in water to produce hydrates. cnrs.frcapes.gov.br

Table 2: Beta-Chitin Unit Cell Parameters

| Parameter | Value (Å) | Space Group | Reference |

| a | 4.85 | P2₁ | royalsocietypublishing.orgcnrs.fr |

| b | 9.26 | royalsocietypublishing.orgcnrs.fr | |

| c | 10.38 | royalsocietypublishing.orgcnrs.fr | |

| γ | 97.5° | royalsocietypublishing.orgcnrs.fr | |

| a | 4.7 | P2₁ | capes.gov.br |

| b | 10.5 | capes.gov.br | |

| c | 10.3 | capes.gov.br | |

| γ | ~90° | capes.gov.br | |

| a | 4.819 | P2₁ | researchgate.net |

| b | 9.239 | researchgate.net | |

| c | 10.384 | researchgate.net | |

| β | 97.16° | researchgate.net |

Gamma-Chitin Structural Analysis

Gamma-chitin (γ-chitin) is the least common allomorph, reported in beetle cocoon fibers (e.g., Ptinus tectus and Rhynchaenus fangi) and the cocoon of the moth Orgyia dubia. royalsocietypublishing.orgcnrs.frgmp-chitosan.comresearchgate.net Its crystalline structure is more complex than α- or β-chitin, featuring an arrangement of three this compound chains with alternating parallel and antiparallel alignments. royalsocietypublishing.orgmdpi.comgmp-chitosan.comresearchgate.netresearchgate.net This mixed chain polarity positions its properties as intermediate between α-chitin and β-chitin. mdpi.com Gamma-chitin also crystallizes in the monoclinic space group P2₁. royalsocietypublishing.org

Table 3: Gamma-Chitin Unit Cell Parameters

| Parameter | Value (Å) | Space Group | Reference |

| a | 4.7 | P2₁ | royalsocietypublishing.org |

| b | 10.3 | royalsocietypublishing.org | |

| c | 28.4 | royalsocietypublishing.org | |

| β | 90° | royalsocietypublishing.org |

Nanofibrillar and Microfibrillar Organization

This compound's robust mechanical properties stem from its organization into hierarchical structures, starting from the nanoscale. royalsocietypublishing.orgacs.orgresearchgate.net this compound polymer chains assemble into alternating amorphous and crystalline regions, forming fibrous crystalline states. royalsocietypublishing.orgresearchgate.net These polymer chains initially assemble into rod-shaped fibrillar units, known as crystallites, which are formed through the supramolecular assembly of approximately 19 molecular chains. royalsocietypublishing.org

These fundamental building blocks, referred to as "nanothis compound," are the elementary units of this compound structures. acs.org this compound nanofibrils are arranged in a wide variety of biological architectures, enabling a range of macroscopically observable properties. acs.org For instance, in arthropod exoskeletons, networks of this compound and proteins achieve a remarkable combination of strength and toughness. acs.org Organisms utilize these basic fiber units as structural building blocks, which through biosynthesis, assemble into different conformations, including long, thin microfibrils and rod-like entities. royalsocietypublishing.org

The next level of organization involves the clustering of these nanofibrils to form long this compound-protein microfibrils, typically ranging from about 50 to 300 nm in diameter. glycopedia.eu These microfibrils are further organized into planar woven and periodically branched networks, forming this compound-protein layers. glycopedia.eu

Hierarchical Assembly and Self-Assembly Mechanisms

This compound's internal structure is precisely tuned and designed in a hierarchical arrangement, formed through the self-assembly of its fundamental building blocks into higher-order fiber structures. royalsocietypublishing.orgresearchgate.net This hierarchical organization is a consequence of evolutionary optimization processes. royalsocietypublishing.org this compound adopts diverse structural conformations through a combination of natural processes, including biopolymerization, crystallization, and non-equilibrium self-assembly. royalsocietypublishing.orgresearchgate.net

The self-assembly of this compound is a powerful strategy for creating complex architectures. researchgate.netrsc.org this compound oligosaccharides, for example, have been shown to self-assemble into platelets, which then form higher-order structures. rsc.org Subtle changes in experimental conditions can drastically alter the self-assembly outcomes, leading to a wide array of higher-order architectures. rsc.org The presence of water plays a significant role in shaping these different morphologies. rsc.org

In biological systems, this compound is dynamically synthesized, degraded, bundled, and translocated, continuously forming superstructures. acs.org The synthesis of this compound is catalyzed by this compound synthases, which are glycosyltransferase enzymes that polymerize N-acetylglucosamine into linear chains of β-(1,4)-acetylglucosamine. acs.org The hierarchical structure formation of this compound-based biocomposites in nature, such as in crustacean exoskeletons and squid pens, involves the this compound crystal as the most fundamental structural hierarchy, serving as the load-bearing scaffold. researchgate.net This assembly can result in structures like the helicoidal stacking sequence of fibrous this compound-protein layers, also known as a twisted plywood or Bouligand pattern. glycopedia.eu

Intermolecular and Intramolecular Interactions in this compound Structures

The structural integrity and unique properties of this compound are largely attributed to a complex network of intermolecular and intramolecular interactions. royalsocietypublishing.orgcnrs.fr The presence of acetyl, amino, and hydroxyl groups in the polymer chain facilitates the formation of strong hydrogen bonds, making the this compound structure tightly bonded. royalsocietypublishing.org

Intramolecular Hydrogen Bonds: Within a single this compound chain, intramolecular hydrogen bonds contribute to its conformation and stability. For instance, in both α-chitin and β-chitin, an intrachain hydrogen bond occurs between the O3H and O5 atoms, typically with a distance of approximately 2.68 Å in α-chitin and 2.75 Å in β-chitin. cnrs.frmdpi.comresearchgate.net This O3-H…O5 hydrogen bond is a common feature in anhydrous β-chitin and various cellulose (B213188) allomorphs. plos.org However, in dihydrate β-chitin, this intrachain hydrogen bond may be unexpectedly absent, with the deuterium (B1214612) atom on O3 instead forming a hydrogen bond with a water molecule. plos.org

Alpha-Chitin: α-chitin is characterized by a strong, three-dimensional hydrogen bond network. free.fr The antiparallel arrangement of chains in α-chitin results in strong intermolecular hydrogen bonding, with two hydrogen bonds per unit cell. royalsocietypublishing.orgmdpi.com These include C=O...H–N bonds approximately parallel to the a-axis, linking hydrogen-bonded sheets. mdpi.com Additional intermolecular hydrogen bonding occurs between these sheets, promoting the organization into fibrils and sheets. researchgate.net This extensive network explains why α-chitin is highly aggregated and resistant to swelling. royalsocietypublishing.orgcnrs.frmdpi.com

Beta-Chitin: In β-chitin, the chains are packed in a parallel fashion. cnrs.fr Strong stacking of the pyranose rings between chains occurs along the a-axis, stabilized by two interchain hydrogen bonds: NH…O7 (2.76 Å) and O6H…O7 (2.89 Å). cnrs.fr However, β-chitin lacks the extensive intermolecular hydrogen bonding between stacked planes that is characteristic of α-chitin. researchgate.netfree.fr This difference in hydrogen bonding along the b-direction contributes to β-chitin's ability to swell in water and form hydrates. cnrs.frcapes.gov.brfree.fr

Gamma-Chitin: Given its mixed parallel and antiparallel chain arrangement, γ-chitin would exhibit a combination of intermolecular hydrogen bonding patterns found in both α- and β-chitin.

Van der Waals Forces: In addition to hydrogen bonds, van der Waals forces also play a significant role in stabilizing the semi-crystalline structure of this compound, particularly in the alternating amorphous and crystalline regions. royalsocietypublishing.orgresearchgate.net

The interplay between these intermolecular and intramolecular forces dictates the distinct behaviors and properties of the different this compound allomorphs, influencing their mechanical strength, flexibility, and reactivity. royalsocietypublishing.orgmdpi.com

Chitin Biosynthesis Pathways and Regulatory Mechanisms

Biochemical Pathways of N-Acetylglucosamine Formation

The primary building block for chitin synthesis is UDP-N-acetylglucosamine (UDP-GlcNAc), an activated amino sugar mdpi.commdpi.comwikipedia.org. The biosynthesis of UDP-GlcNAc begins from glucose-6-phosphate (G6P), a common intermediate of glycolysis mdpi.com. Glucose is initially converted to G6P by hexokinase, which is then isomerized to fructose-6-phosphate (B1210287) (F6P) by G6P isomerase mdpi.com. Fructose-6-phosphate represents a crucial intersection between the glycolytic pathway and this compound synthesis mdpi.com.

The subsequent steps involve the incorporation of an amino group and an acetyl group, followed by activation with uridine (B1682114) triphosphate (UTP) mdpi.comwikipedia.org. The first committed and often rate-limiting step in this pathway is the formation of glucosamine-6-phosphate (GlcN-6-P) from fructose-6-phosphate and glutamine, catalyzed by glutamine-fructose-6-phosphate amidotransferase (GFAT) mdpi.com.

Hexosamine Biosynthetic Pathway Intermediates

The hexosamine biosynthetic pathway (HBP) is responsible for generating UDP-GlcNAc. Key intermediates in this pathway include:

Fructose-6-phosphate (F6P) : The initial substrate for the committed step of the HBP, derived from glycolysis mdpi.com.

Glucosamine-6-phosphate (GlcN-6-P) : Formed from F6P and glutamine by GFAT mdpi.com. This is a crucial precursor for all nitrogen-containing sugars wikipedia.org.

N-acetylglucosamine-6-phosphate (GlcNAc-6-P) : GlcN-6-P is then acetylated by glucosamine-6-phosphate acetyltransferase (GNA1) to form GlcNAc-6-P researchgate.net.

N-acetylglucosamine-1-phosphate (GlcNAc-1-P) : GlcNAc-6-P is converted to GlcNAc-1-P by phospho-N-acetylglucosamine mutase (AGM) researchgate.net.

UDP-N-acetylglucosamine (UDP-GlcNAc) : The final activated precursor, formed from GlcNAc-1-P and UTP by UDP-N-acetylglucosamine pyrophosphorylase (UAP) mdpi.comwikipedia.orgresearchgate.net. This reaction releases pyrophosphate mdpi.com.

The following table summarizes the key intermediates and enzymes in the N-acetylglucosamine formation pathway:

Table 1: Hexosamine Biosynthetic Pathway Intermediates and Enzymes

| Intermediate | Enzyme Catalyzing Formation | Precursor(s) |

| Fructose-6-phosphate | Glucose-6-phosphate isomerase | Glucose-6-phosphate |

| Glucosamine-6-phosphate | Glutamine-fructose-6-phosphate amidotransferase (GFAT) | Fructose-6-phosphate, Glutamine |

| N-acetylglucosamine-6-phosphate | Glucosamine-6-phosphate acetyltransferase (GNA1) | Glucosamine-6-phosphate, Acetyl-CoA |

| N-acetylglucosamine-1-phosphate | Phospho-N-acetylglucosamine mutase (AGM) | N-acetylglucosamine-6-phosphate |

| UDP-N-acetylglucosamine | UDP-N-acetylglucosamine pyrophosphorylase (UAP) | N-acetylglucosamine-1-phosphate, UTP |

This table is designed to be conceptually interactive, allowing users to trace the pathway intermediates and associated enzymes.

This compound Synthase Enzyme Systems and Isoforms

This compound synthases (CHS) are integral plasma membrane proteins that catalyze the final step of this compound biosynthesis: the polymerization of UDP-GlcNAc monomers into hydrophobic this compound chains oup.com. These nascent chains are then extruded through the cell membrane and incorporated into the cell wall oup.com. CHS enzymes belong to a large gene family, suggesting functional specialization and potential redundancy among isoforms oup.com. They are considered the key enzymes specifically committed to this compound biosynthesis mdpi.com.

In filamentous fungi, this compound can constitute a significant portion of the cell wall, up to 40% or more of the dry weight, and is distributed throughout the cell wall, with increased deposition at hyphal tips and septa oup.com. In contrast, in yeast, this compound is a minor cell wall component, primarily found in the bud neck, bud scar, and septa oup.com. Different this compound synthases are responsible for producing this compound localized to specific cell wall structures or developmental stages oup.com. For example, in Aspergillus species, up to eight CHS-encoding genes can be found, with Class III genes, such as A. nidulans ChsB, playing a role in hyphal tips and conidia synthesis researchgate.netoup.com. Insects typically encode two types of CHS, Class A and Class B, with Class A generally expressed in ectodermal tissues and Class B in the gut peritrophic matrix biorxiv.org.

Genetic Regulation of this compound Synthase Expression

The expression of this compound synthase genes is under complex genetic control, involving various transcription factors and regulatory elements mdpi.comasm.org. In Aspergillus, transcription factors like AbaA, BrlA, and MedA regulate the transcription levels of chsC and chsA during conidiophore development mdpi.com. Cell wall stress can also strongly induce the expression of genes involved in this compound synthesis, such as gfa1 (encoding GFAT) in Saccharomyces cerevisiae mdpi.com.

Detailed research findings indicate that this compound synthase gene regulation is governed by multiple parallel-acting and/or cross-talking cellular signaling pathways asm.org. For instance, in Aspergillus fumigatus, the cell wall integrity (CWI) mitogen-activated protein kinase (MAPK) MpkAMPK1 and its associated transcription factor RlmARLM1 regulate this compound synthase gene expression in response to caspofungin asm.org. The calcium- and calcineurin-dependent transcription factor CrzA has also been shown to bind to the promoter regions and regulate the expression of specific this compound synthase genes during the caspofungin paradoxical effect asm.org.

Regulation of this compound Polymerization and Deposition

The process of this compound deposition involves not only the polymerization of UDP-GlcNAc by this compound synthases but also the subsequent translocation of the this compound polymers across the membrane and their assembly into microfibrils in the extracellular space plos.orgsciety.org. The exact mechanism by which CHS polymerize and extrude this compound is not fully understood plos.org.

Studies in Drosophila have revealed that this compound deposition requires the concomitant activities of this compound synthase Krotzkopf verkehrt (Kkv) and two functionally interchangeable proteins, Expansion (Exp) and Rebuf (Reb) plos.orgsciety.org. These proteins are crucial for Kkv's activity in this compound translocation, but not necessarily for its polymerization activity biorxiv.orgsciety.org. In the absence of Exp/Reb, Kkv can polymerize this compound, but it accumulates intracellularly as membrane-less punctae, indicating a defect in extracellular translocation and deposition biorxiv.orgsciety.org. It is hypothesized that Exp/Reb may regulate the conformational organization of Kkv complexes at the apical membrane, thereby influencing its translocation function biorxiv.orgsciety.org. This highlights the need for tightly regulated deposition, as unregulated this compound accumulation can disturb morphogenesis plos.org.

Furthermore, in fungi, RCR proteins (Congo red resistance proteins) are endoplasmic reticulum membrane proteins that regulate this compound deposition in cell walls ebi.ac.uk. These proteins are thought to regulate this compound synthase III and interact directly with ubiquitin ligase Rsp5, influencing the this compound content in the cell wall ebi.ac.uk.

Cross-Talks with Cellular Signaling Pathways

High Osmolarity Glycerol (HOG) Pathway : This pathway is known to be involved in regulating this compound synthase mdpi.com. In Candida albicans, the HOG pathway influences this compound biosynthesis asm.org.

Protein Kinase C (PKC)-MAPK Pathway : The PKC-MAPK signaling pathway plays a role in regulating this compound synthase mdpi.com. In C. albicans, PKC signaling regulates this compound biosynthesis asm.org. The cell wall integrity (CWI) pathway, a branch of MAPK signaling, is particularly important, as its activation can lead to increased this compound synthesis as a compensatory mechanism in response to cell wall stress asm.org.

Ca2+/Calcineurin Pathway : The calcium/calcineurin pathway is a significant regulator of this compound synthase mdpi.com. Calcineurin-dependent transcription factors, such as CrzA in Aspergillus fumigatus, activate this compound synthase gene expression, providing a link between CWI and calcium signaling asm.org.

Hsp90 : The heat shock chaperone Hsp90 is also involved in the regulation of this compound biosynthesis, with modifications in its promoter region or inhibition affecting the process asm.org.

These signaling pathways ensure that this compound synthesis is dynamically adjusted in response to environmental cues, stress conditions, and developmental stages, maintaining cellular homeostasis and structural integrity mdpi.commdpi.com.

Chitin Degradation and Chitinolytic Enzyme Systems

Mechanisms of Enzymatic Chitin Hydrolysis

Enzymatic this compound hydrolysis involves a coordinated action of different chitinases, primarily categorized into endochitinases and exochitinases, based on their mode of action wikipedia.orgslu.sejmbfs.orgsci-hub.sejcmimagescasereports.orgbibliotekanauki.plfrontiersin.orgtaylorandfrancis.com.

Endochitinases (EC 3.2.1.14) : These enzymes randomly cleave internal β-1,4-glycosidic bonds within the this compound polymer. This action produces soluble, low molecular weight N-acetylglucosamine oligomers, such as di-acetylchitobiose, chitotriose, and chitotetraose, thereby creating new chain ends for further degradation wikipedia.orgjmbfs.orgjcmimagescasereports.orgbibliotekanauki.pltaylorandfrancis.com.

Exochitinases : These enzymes act specifically from the ends of the this compound chain jmbfs.orgbibliotekanauki.pl. They are further subdivided into:

Chitobiosidases (EC 3.2.1.29) : These enzymes progressively release N,N'-diacetylchitobiose dimers from the non-reducing end of the this compound microfibril wikipedia.orgjmbfs.orgtaylorandfrancis.commdpi.com.

β-1,4-N-acetylglucosaminidases (EC 3.2.1.30 or EC 3.2.1.52) : These enzymes hydrolyze the oligomeric products generated by endochitinases and chitobiosidases into individual N-acetyl-D-glucosamine (GlcNAc) monomers wikipedia.orgjmbfs.orgsci-hub.setaylorandfrancis.comnih.gov.

The catalytic mechanism for most non-plant chitinases, which belong to Glycoside Hydrolase (GH) family 18, involves the retention of stereochemistry at the anomeric carbon pnas.org. This reaction is initiated by the distortion of the sugar residue at the -1 subsite to a boat conformation, followed by the protonation of the glycosidic oxygen by a conserved acidic residue, such as glutamic acid (e.g., Glu315 in Serratia marcescens ChiA) pnas.orgebi.ac.uknih.govresearchgate.nettau.ac.il. A subsequent nucleophilic attack by the N-acetyl group of the -1 sugar leads to the formation of an oxazolinium ion intermediate, the hydrolysis of which completes the reaction pnas.orgebi.ac.uknih.govresearchgate.net. In contrast, GH19 chitinases, predominantly found in plants, utilize an inverting mechanism, resulting in α-anomer hydrolysis products frontiersin.org.

Auxiliary enzymes, such as lytic polysaccharide monooxygenases (LPMOs) (EC 1.14.99.53), also contribute to this compound degradation. These copper-dependent enzymes oxidatively cleave glycosidic bonds in crystalline this compound, thereby enhancing the accessibility of the substrate for conventional chitinases bibliotekanauki.plnih.gov.

Diversity and Characterization of Chitinases

Chitinases are broadly classified into glycoside hydrolase (GH) families, primarily GH18 and GH19, based on the amino acid sequence similarity of their catalytic domains glycoforum.gr.jpresearchgate.netjmbfs.orgjcmimagescasereports.orgfrontiersin.orgfrontiersin.orgasm.org. The GH20 family also includes N-acetylglucosaminidases jmbfs.orgfrontiersin.org.

GH18 Chitinases : These are widely distributed across bacteria, fungi, animals, and some plants. They typically possess a (β/α)8-barrel fold in their catalytic domain glycoforum.gr.jpoup.comjmbfs.orgsci-hub.semdpi.comfrontiersin.orgfrontiersin.orgfrontiersin.org.

GH19 Chitinases : These are predominantly found in plants, but also in some bacteria (e.g., actinobacteria and Nosema bombycis). Their catalytic domains are characterized by a high content of α-helices glycoforum.gr.jpsci-hub.sefrontiersin.orgfrontiersin.org.

The diverse physiological roles of chitinases reflect their widespread distribution. They are involved in critical functions such as nutrient acquisition, cell wall remodeling, defense mechanisms against pathogens and pests, and processes related to cell division wikipedia.orgnih.govslu.sescilit.comoup.comasm.org.

Microorganisms, particularly bacteria and fungi, are significant producers of chitinases, playing a crucial role in the natural recycling of this compound connectjournals.comresearchgate.netnih.govsci-hub.sejcmimagescasereports.orgfrontiersin.orgmdpi.comnih.gov.

Bacterial Chitinases : Most bacterial chitinases belong to the GH18 family, with some also found in GH19 jmbfs.orgsci-hub.sejcmimagescasereports.orgfrontiersin.org. Notable chitinase-producing bacterial genera include Serratia, Vibrio, Bacillus, Chromobacterium, Yersinia, Streptomyces, Pseudoalteromonas, Aeromonas, and Paenibacillus connectjournals.comnih.govasm.orgsci-hub.setaylorandfrancis.comfrontiersin.orgmdpi.com. Many bacterial species produce multiple chitinases that often act synergistically to achieve efficient this compound degradation. For instance, Serratia marcescens is known to secrete four distinct chitinases: ChiA, ChiB, ChiC1, and ChiC2, which work in concert nih.govjcmimagescasereports.orgnih.govfrontiersin.org. The roles of bacterial chitinases extend beyond nutrient acquisition (as a carbon and nitrogen source) to include biocontrol against fungal pathogens and insect pests, and in some cases, contributing to bacterial virulence connectjournals.comresearchgate.netnih.govasm.orgnih.govuniversiteitleiden.nl. Bacterial chitinases exhibit diverse physicochemical properties, including a wide range of optimal pH and temperature conditions, with many being mesophilic (optimal activity between 40–60 °C) and some being cold-active researchgate.netmdpi.com.

Fungal Chitinases : The majority of fungal chitinases are members of the GH18 family glycoforum.gr.jpslu.seoup.comsci-hub.semdpi.comnih.gov. These enzymes are integral to various aspects of fungal biology, including fungal growth, cell wall remodeling, mycoparasitism (parasitism of other fungi), autolysis, and the utilization of this compound for nutritional and energy demands slu.semdpi.comnih.gov. Filamentous fungi typically possess a larger repertoire of chitinases (ranging from 10 to 20 different enzymes) compared to yeasts, which generally have fewer (e.g., Saccharomyces cerevisiae has two) oup.comnih.govnih.gov. Well-characterized fungal chitinases have been identified in species such as Trichoderma atroviride, Aspergillus nidulans, Aspergillus fumigatus, Aspergillus niveus, Beauveria bassiana, Pochonia chlamydosporia, and Histoplasma capsulatum wikipedia.orgnih.govmdpi.comnih.govnih.gov. Fungal chitinases can be further categorized into distinct subgroups (A, B, and C) based on their amino acid sequences and the architecture of their substrate-binding clefts, which also influences their enzymatic activities (e.g., exo- vs. endo-acting) glycoforum.gr.jpslu.seoup.comnih.govnih.gov.

Plants produce chitinases as a key component of their defense mechanisms, despite not containing this compound themselves frontiersin.orgpnas.org. These enzymes are constitutively present in various plant tissues, including stems, seeds, flowers, and tubers, and their expression is often developmentally controlled and tissue-specific jmbfs.org. Plant chitinases primarily belong to the GH19 family, though some GH18 chitinases are also found in plants glycoforum.gr.jpjmbfs.orgsci-hub.sefrontiersin.orgfrontiersin.org.

The primary function of plant chitinases is to provide resistance against fungal pathogens and insect pests by degrading the this compound in their cell walls or exoskeletons glycoforum.gr.jpscilit.comsci-hub.sefrontiersin.orgpnas.orgmdpi.comnih.gov. Studies have shown that purified chitinases can inhibit fungal hyphal growth in vitro, and the overexpression of certain chitinases in transgenic plants can lead to enhanced disease resistance in vivo scilit.compnas.org. Beyond defense, plant chitinases are also implicated in plant growth and developmental processes, including embryogenesis scilit.com. They can also facilitate symbiotic interactions, such as those with nitrogen-fixing bacteria or mycorrhizal fungi scilit.comnih.gov. Plant chitinases are known to be upregulated by various stress conditions, both biotic (e.g., pathogen attack) and abiotic (e.g., osmotic stress, salt, cold, wounding, heavy metals), and by phytohormones like ethylene, jasmonic acid, and salicylic (B10762653) acid scilit.comnih.gov. Plant chitinases are classified into several classes (e.g., Class I, II, III, IV, V, VI) based on their domain composition and structural characteristics glycoforum.gr.jpwikipedia.orgjmbfs.orgmdpi.com. Notably, Class I chitinases often possess a this compound-binding domain (CBD), which significantly contributes to their antifungal activity glycoforum.gr.jp.

Regulation of Chitinase (B1577495) Activity and Gene Expression

The regulation of chitinase activity and gene expression is a complex process that varies considerably among different organisms and depends on their specific physiological functions wikipedia.org.

Constitutive vs. Inducible Expression : Chitinases involved in essential maintenance functions, such as cell wall remodeling, may be constitutively expressed. In contrast, chitinases with specialized roles, such as degrading exogenous this compound or participating in cell division, require precise spatio-temporal regulation wikipedia.org.

Substrate Induction and Repression : The presence of this compound or its breakdown product, N-acetyl-D-glucosamine (GlcNAc), can induce chitinase production. For example, in Trichoderma atroviride, N-acetylglucosamine can trigger the upregulation of chitinases through a feedback loop wikipedia.org. Conversely, certain carbon sources like glucose can repress chitinase activity in some fungal species, such as Moniliophthora perniciosa cirad.fr.

Physiological and Developmental Regulation : Chitinase activity is often tightly linked to an organism's physiological state and developmental stage. In Saccharomyces cerevisiae, the expression of Cts1, a chitinase involved in cell separation, is activated in daughter cells during late mitosis wikipedia.org. Similarly, in Candida albicans, chitinase activity is regulated during yeast-hypha morphogenesis, with higher activity observed in the hyphal form microbiologyresearch.org. In plants, chitinases are developmentally controlled and exhibit tissue-specific expression patterns jmbfs.org.

Environmental Factors : External environmental conditions significantly influence chitinase activity and production. Factors such as pH, temperature, and the availability of carbon and nitrogen sources have been shown to impact chitinase expression and function connectjournals.comresearchgate.netcirad.fr. For instance, nitric oxide (NO) has been demonstrated to enhance chitinase activity and gene expression in fungi like Schizophyllum commune in response to cadmium stress, contributing to heavy metal sequestration mdpi.com.

Hormonal and Stress Responses (Plants) : In plants, chitinases are integral to defense responses. Their expression is upregulated by both biotic stresses (e.g., pathogen infection) and abiotic stresses (e.g., osmotic stress, cold, wounding, heavy metals) scilit.comnih.gov. Phytohormones, including ethylene, jasmonic acid, and salicylic acid, are also known to induce chitinase gene expression nih.gov.

Role of this compound-Binding Domains (CBDs) : this compound-binding domains (CBDs) are crucial for the efficient hydrolysis of insoluble this compound. They facilitate the binding of chitinases to the chitinous substrate and can enhance enzymatic activity by concentrating the enzyme on the this compound surface frontiersin.org.

Synergistic Action : The production of multiple chitinases by a single organism often leads to synergistic interactions, where different chitinases work together to efficiently degrade complex this compound structures connectjournals.comnih.govjmbfs.orgjcmimagescasereports.orgasm.orgfrontiersin.org. This synergistic activity allows for a more comprehensive breakdown of the diverse forms of this compound found in nature.

Advanced Chitin Derivatization and Functionalization Strategies

Deacetylation Processes for Chitosan (B1678972) Production

The primary and most significant derivatization of chitin is its deacetylation to produce chitosan. Chitosan is a partially deacetylated form of this compound, where a fraction of the N-acetyl-D-glucosamine units are converted into D-glucosamine units, characterized by the presence of free amine groups. mdpi.comcore.ac.uk The degree of deacetylation (DD), representing the proportion of glucosamine (B1671600) monomer residues, is a critical parameter that dictates chitosan's physicochemical properties, including its solubility in dilute aqueous acids (typically >50% DD for solubility) and reactivity. mdpi.comcore.ac.uk

Traditional Chemical Deacetylation: The most common industrial method for producing chitosan involves exposing this compound to concentrated alkaline solutions, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), at elevated temperatures. mdpi.comnih.gov

Conditions: Concentrations of NaOH commonly range from 40% to 50% (w/v), with some reports using up to 70%. mdpi.comresearchgate.net Temperatures usually exceed 100 °C, often between 100-120 °C. mdpi.comcore.ac.uknih.gov

Reaction Time: Deacetylation reactions can last from 30 minutes to several hours, sometimes up to 24 hours. mdpi.com

Impact on Product: Longer reaction times, higher temperatures, and increased alkali concentrations generally lead to higher degrees of deacetylation. mdpi.comresearchgate.net However, these harsh conditions can also result in a reduction of the product's molecular weight due to polymer chain scission. mdpi.com For instance, treating this compound with 50 wt% NaOH for 1 hour at 100 °C can achieve approximately 82% deacetylation. nih.gov

Enzymatic Deacetylation: An alternative, more selective method utilizes the enzyme this compound deacetylase (CDA), primarily sourced from fungi, marine bacteria, and some insects. mdpi.comnih.govresearchgate.net

Mechanism: CDAs catalyze the deacetylation of this compound, converting N-acetyl groups into amine groups. nih.gov

Selectivity: This method can produce chitosan with a more regular deacetylation pattern compared to the heterogeneous distribution often seen with hot NaOH treatment. nih.govresearchgate.netglycopedia.eu

Limitations: Enzymatic methods are generally less common due to the commercial unavailability of enzymes and the low activity of those extracted from biomass. mdpi.com Natural insoluble crystalline this compound is also a poor substrate for this compound deacetylase, often requiring pretreatment to improve accessibility. nih.gov However, certain ionic liquids have shown promise in enhancing CDA activity. mdpi.com

Factors Influencing Deacetylation: The degree of deacetylation and molecular weight of chitosan are significantly influenced by operating conditions during the deacetylation process. nih.govaip.org

| Parameter | Effect on Degree of Deacetylation (DD) | Effect on Molecular Weight (Mw) |

| Higher NaOH Concentration | Increases DD mdpi.comcore.ac.ukresearchgate.netaip.org | Decreases Mw mdpi.com |

| Higher Temperature | Increases DD mdpi.comcore.ac.ukresearchgate.netaip.org | Decreases Mw mdpi.com |

| Longer Reaction Time | Increases DD mdpi.comresearchgate.netaip.org | Decreases Mw mdpi.com |

Chemical Modification Routes

This compound and its deacetylated derivative, chitosan, possess reactive functional groups, primarily hydroxyl (-OH) and amino (-NH₂) groups. nih.gov These groups serve as versatile sites for various chemical modifications, enabling the tailoring of their physicochemical and biological properties, such as solubility, biodegradability, and reactivity. dovepress.comglycopedia.eu Common modification techniques include acylation, alkylation, carboxylation, quaternization, esterification, and etherification. dovepress.com

N-Acylation Reactions

N-acylation involves the introduction of acyl groups onto the nitrogen atom of the amino groups present in this compound or, more commonly, chitosan. This modification can alter the hydrophilicity, solubility, and reactivity of the polymer. dovepress.com

Chemical N-Acylation:

Reagents: Acetyl chloride and acetic anhydride (B1165640) are commonly used for N-acetylation of chitosan. oup.com Other anhydrides, such as succinic, propionic, lauric, butyric, stearic, itaconic, and myristic anhydrides, have also been employed to synthesize N-acylated chitosan. dovepress.com

Conditions: Reactions are often performed in a highly swelled state of chitosan, for instance, by preparing a precipitate from a chitosan solution in aqueous acetic acid/methanol (B129727) poured into pyridine. oup.com Mild conditions can lead to smooth and reproducible reactions. oup.com

Impact: Short-chain acylated chitosans generally exhibit higher solubility compared to long-chain acylated counterparts. dovepress.com Introduction of various cyclic acid anhydrides can improve water solubility across a wider pH range. dovepress.com

Biocatalytic N-Acylation:

Enzymes: Recombinant this compound deacetylases (CDA), such as those from the fungus Colletotrichum lindemuthianum (ClCDA), have been explored for N-acylation. acs.orgacs.orgresearchgate.net

Mechanism: While CDAs physiologically deacetylate this compound, they can catalyze the "reverse" reaction, N-acetylating glucosamine oligomers and polyglucosamines in the presence of excess carboxylic acids. acs.orgacs.orgresearchgate.net

Advantages: This biocatalytic route offers chemoselectivity and regioselectivity, yielding partially acylated chitosan polymers with nonrandom substitution patterns, which is a significant advantage over chemical acylation that typically results in random patterns. acs.orgacs.org For example, N-propiolated chitosan polymers with high fractions of substitution (up to 0.7) have been obtained using polyglucosamines as substrates. acs.org

Schiff Base Formations

Schiff bases, also known as imines or azomethines, are formed by the condensation reaction between the primary amino groups of chitosan and the carbonyl groups of aldehydes or ketones, with the elimination of a water molecule. acs.orgmdpi.comscholarsresearchlibrary.com This reaction is a versatile route for introducing diverse functionalities and improving the biological activities of chitosan. acs.orgmdpi.com

Synthesis:

Reactants: Chitosan reacts with various aldehydes and ketones. Examples include heterocyclic compounds like 1,3-dimethyl-2,4,6-trioxohexahydropyrimidine-5-carbaldehyde, 3-acetyl-2H-chromen-2-one, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, and 4-oxo-4H-chromene-3-carbaldehyde. acs.orgnih.gov Vanillin and O-vanillin have also been used. scholarsresearchlibrary.com

Conditions: Reactions can be carried out using thermal or ultrasound approaches, often in solvents like acetic acid, ethanol, methanol, or their mixtures, at ambient or refluxing temperatures. acs.orgmdpi.com

Confirmation: The formation of Schiff bases can be confirmed by techniques such as Fourier Transform Infrared (FT-IR) spectroscopy (showing new imine linkages around 1627-1645 cm⁻¹), X-ray Diffraction (XRD), and Thermogravimetric Analysis (TGA). acs.orgscholarsresearchlibrary.comnih.gov

Properties: Chitosan Schiff bases often exhibit enhanced thermal stability compared to pure chitosan. acs.orgnih.gov The degree of substitution (DS) in Schiff base formation, which is the number of free amino groups relative to the Schiff bases, significantly influences the properties and applications of the derivatives. scholarsresearchlibrary.com Solubility of chitosan Schiff bases can vary; while native chitosan is soluble in acidic media, increasing the degree of substitution can lead to a decrease in solubility, although many derivatives remain soluble in acidic pH (pH 3-5). ekb.eg

Esterification Approaches

Esterification involves the reaction of the hydroxyl groups (primarily at C-3 and C-6 positions) on the this compound backbone with carboxylic acids or their derivatives (e.g., anhydrides, acyl chlorides) to form ester linkages. nih.govglycopedia.eu This modification is often employed to improve the solubility and processability of this compound, which is otherwise insoluble in most common organic solvents. nih.gov

Common Reagents and Catalysts:

Acid Anhydrides: Acetic anhydride, butyric anhydride, succinic anhydride, maleic anhydride, and glutaric anhydride are frequently used. nih.govmdpi.comlodz.placs.org

Acyl Chlorides: Benzoyl chloride has been used for benzoylation. nih.gov

Carboxylic Acids: Direct esterification with carboxylic acids is also possible. nih.gov

Catalytic Systems:

Trifluoroacetic anhydride (TFAA) / Phosphoric acid (H₃PO₄) system: This is an efficient coupling agent for direct O-acylation, used for preparing this compound benzoates and this compound butyrate. nih.govbibliotekanauki.pl

Methanesulfonic acid: Used as a catalyst for preparing mixed this compound esters like butyryl succinyl this compound. lodz.pl It can also be used with acetic and butyric anhydrides to obtain this compound mono-esters and di-esters under homogeneous conditions. mdpi.com

Perchloric acid: Used as a catalyst for esterification with acetic and butyric anhydrides to produce mixed this compound esters like butyryl acetyl this compound. lodz.plbibliotekanauki.pl

Chloric (VI) acid: Used for heterogeneous esterification with butyric and acetic anhydrides to produce butyric-acetic this compound copolyester. bibliotekanauki.pl

Examples of this compound Esters:

This compound Benzoic Acid Esters: Prepared using a phosphoryl mixed anhydride method (TFAA/H₃PO₄ system) with benzoic acid. These esters show improved solubility in organic solvents with increased degree of acid substitution and a porous surface morphology. nih.gov

Dibutyrylthis compound (DBC): A well-known this compound ester soluble in typical organic solvents, often prepared via this compound esterification with butanoic anhydride in the presence of perchloric acid. mdpi.combibliotekanauki.pl

Butyric-Acetic this compound Copolyesters (BAC): These mixed esters, with varying mass fractions of butyric and acetic acid components, can have their properties modulated for specific applications. bibliotekanauki.pl

Carboxymethyl this compound: Obtained by esterification with monochloroacetic or monochloropropanoic acid, followed by substitution of chlorine with a hydroxyl group in the presence of NaOH, leading to water-soluble derivatives. glycopedia.eumdpi.combibliotekanauki.pl

Properties: Esterification can significantly improve the solubility of this compound in organic solvents, facilitating the manufacturing of various materials like fibers and nonwovens. nih.govmdpi.com The degree of substitution (DS) of hydroxyl groups can range, for instance, from 1.17 to 1.83 for this compound benzoic acid esters. nih.gov

Green Chemistry Approaches in this compound Functionalization

The conventional chemical methods for this compound extraction and modification often involve harsh chemicals and generate environmental concerns. researchgate.net Green chemistry approaches aim to minimize environmental impact by employing sustainable solvents, reagents, and processes for this compound functionalization. researchgate.nete3s-conferences.orgbiointerfaceresearch.com

Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs):

This compound Dissolution and Functionalization: ILs like 1-allyl-3-methylimidazolium (B1248449) bromide (AMIMBr) and DESs are increasingly explored for dissolving this compound, which is a prerequisite for many functionalization reactions. mdpi.comglycopedia.euresearchgate.netnih.govmdpi.com Their use can facilitate the application of sol-gel methods for scaffold production. researchgate.net

Enzyme Activity Enhancement: Some ionic liquids have been shown to improve the activity of this compound deacetylase, contributing to greener enzymatic deacetylation. mdpi.com

Sustainable Alternatives: Acidic deep eutectic solvents can replace strong acids in nanothis compound synthesis, offering a recyclable alternative that minimizes waste. mdpi.com

Enzyme-Assisted Extraction and Modification:

Biocatalysis: The use of enzymes, such as this compound deacetylase for N-acylation, represents a green alternative to chemical methods, offering high selectivity and reducing the need for harsh chemicals. acs.orgacs.orgresearchgate.net

Microbial Fermentation: Biological methods, including microbial fermentation, are being developed for this compound extraction and deacetylation, offering more sustainable routes than traditional chemical processes. mdpi.comresearchgate.net

Physical and Hybrid Methods:

Microwave-Assisted Extraction (MAE): MAE can reduce reaction times and energy consumption in nanothis compound extraction, yielding similar morphologies to traditional methods with shorter durations. mdpi.com

Ultrasonic-Assisted Extraction (UAE): Ultrasonication can be used in this compound deacetylation and nanothis compound preparation, sometimes in combination with chemical treatments, to improve efficiency and reduce energy consumption. aip.orge3s-conferences.orgmdpi.com

Solid Phase Grinding: This mechanical method can achieve high degrees of deacetylation, though it may lead to depolymerization. aip.org

Mussel-Inspired Chemistry:

Polydopamine Coating: Catecholic chemistry, inspired by mussel adhesion proteins, can be used to modify this compound nanocrystals by coating them with a polydopamine layer. This "green" chemistry provides adhesion properties and can act as a reducing agent for immobilizing nanoparticles. mdpi.comnih.gov This approach offers a general platform for sustainable material functionalization. nih.gov

Synthesis and Characterization of Nanothis compound Materials

Nanothis compound refers to this compound materials at the nanoscale, typically in the form of nanofibrils, nanocrystals (nanowhiskers), or nanoparticles. mdpi.compharmaexcipients.comnih.gov These materials exhibit enhanced properties such as high specific surface area, superior mechanical strength, and increased reactivity due to their nanometer dimensions and abundant functional groups. pharmaexcipients.comacs.orgresearchgate.netmdpi.com

Synthesis Methods:

Acid Hydrolysis:

Process: This is one of the most common methods, involving the exposure of this compound to strong acids (e.g., 3 M HCl) for several hours. mdpi.com The acid selectively removes amorphous regions, leaving behind short, highly crystalline fibers (this compound nanocrystals). mdpi.comresearchgate.net

Influence of Concentration: Lower acid concentrations can lead to larger particle sizes and, at sufficiently low concentrations, can yield this compound nanofibers by leaving some amorphous regions intact. mdpi.com

Efficiency: While effective, acid hydrolysis often involves long reaction times and high energy consumption. mdpi.com

TEMPO-Mediated Oxidation:

Reagent: 2,2,6,6-tetramethylpiperidine-1-oxyl radical (TEMPO) is used as a mediator for oxidation reactions. mdpi.com

Application: This method can prepare both this compound nanowhiskers and this compound nanofibers. e3s-conferences.org It is also used for preparing fungal nanothis compound. mdpi.com

Mechanical Treatment:

Ultrasonication: Applied after deacetylation or in combination with chemical methods, ultrasonication can disintegrate this compound fibers by electrostatic repulsion, producing this compound nanofibers with reduced energy consumption. e3s-conferences.orgmdpi.com

High-Pressure Homogenization: this compound suspensions under high pressure (100–150 MPa) generate strong shears, cavitation, and impact effects, leading to the formation of thin fibers. mdpi.com

Grinding: A solid-phase grinding method can also be employed for nanothis compound preparation. aip.orgresearchgate.net

Solvation Regeneration:

Ionic Liquids: this compound can be dissolved in ionic liquids (e.g., 1-allyl-3-methylimidazolium bromide, AMIMBr) to form an ion gel, which can then be regenerated into self-assembled this compound nanofibers (ChNFs) through filtration from a methanol dispersion. mdpi.com

Electrostatic Spinning: This method is also used for the preparation of nanothis compound. e3s-conferences.org

Cross-linking for Nanoparticles: this compound nanoparticles often require partially deacetylated or chemically modified this compound. They are synthesized by dissolving this compound in the presence of an ionic cross-linking agent (e.g., tripolyphosphate or iron (III) chloride), followed by precipitation of amorphous nanoparticles. mdpi.com

Characterization Techniques:

The characterization of nanothis compound materials is crucial for understanding their structure, morphology, and properties.

Spectroscopic Methods:

Fourier Transform Infrared (FT-IR) Spectroscopy: Used to confirm chemical modifications and identify functional groups. nih.govaip.orgscholarsresearchlibrary.comnih.govlodz.pl

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C CP/MAS NMR): Provides detailed structural information, including the degree of O-acyl substitution and acetylation patterns. nih.govacs.orglodz.plmdpi.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to analyze light absorption properties, especially after modifications like Schiff base formation. ekb.eg

Microscopic Techniques:

Transmission Electron Microscopy (TEM): Essential for visualizing the nanoscale dimensions and morphology (nanocrystals, nanofibers). mdpi.com

Thermal Analysis:

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): Used to assess the thermal stability of the materials and their derivatives. acs.orgscholarsresearchlibrary.comnih.gov

X-ray Diffraction (XRD):

Crystallinity Assessment: Provides information on the crystalline structure and changes in crystallinity after modification or nanosizing. acs.orgscholarsresearchlibrary.comnih.govmdpi.commdpi.com It can reveal the highly oriented nanocrystals embedded in an amorphous matrix. acs.orgnih.gov

Chromatography and Mass Spectrometry:

Ultra-High-Performance Hydrophilic Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-HILIC-MS): Used for analyzing oligomers and determining kinetic parameters in enzymatic reactions. acs.org

Properties of Nanothis compound:

Nanothis compound exhibits a range of attractive properties that stem from its nanoscale dimensions and inherent chemical structure: